Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16515744
InChI: InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-10(8-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate

CAS No.:

Cat. No.: VC16515744

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate -

Specification

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name ethyl 4-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-10(8-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
Standard InChI Key DIVOMDHHLYPGBR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2OC

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is C₁₃H₁₃NO₃S, with a molecular weight of 263.31 g/mol . Its structure comprises:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

  • A 2-methoxyphenyl group attached to the 4-position of the thiazole, introducing steric and electronic effects due to the ortho-methoxy substituent.

  • An ethoxycarbonyl group (-COOEt) at the 2-position, which enhances solubility in organic solvents and influences reactivity .

Key Physicochemical Data (Inferred from Analogous Compounds):

PropertyValue/DescriptionSource Analog
Melting Point94–96°C (similar to para-isomers)Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Boiling Point~400°C (estimated)Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate
Density1.22 g/cm³Meta-substituted analog
SolubilitySoluble in ethanol, DMSO, CH₂Cl₂Synthesis protocols

The ortho-substitution pattern distinguishes this compound from its meta- and para-isomers, potentially altering crystallinity, dipole moments, and biological interactions .

Synthetic Methodologies

General Synthesis of Thiazole Carboxylates

Thiazole carboxylates are typically synthesized via cyclocondensation of thioamides with α-halo carbonyl compounds or through transition metal-catalyzed cross-coupling reactions . For ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, two plausible routes emerge:

Route 1: Diazotization and Halogenation (Adapted from CN113461635A )

  • Diazotization: React 2-(2-aminothiazole-4-yl)ethyl acetate with tert-butyl nitrite and benzyl triethylammonium bromide in dichloromethane to yield a brominated intermediate.

  • Reduction: Reduce the ester group using NaBH₄ or LiAlH₄ in ethanol to form a primary alcohol.

  • Carbonyl Insertion: Catalyze a carbonyl insertion reaction under CO atmosphere with a transition metal catalyst (e.g., Pd) to introduce the carboxylate group.

  • Esterification: Treat with thionyl chloride to convert the hydroxyl group to a chloroethyl substituent, followed by esterification with ethanol.

Route 2: Thioamide Cyclization (Adapted from RSC Protocols )

  • Thioamide Preparation: React 2-methoxyphenylacetonitrile with elemental sulfur and ammonia to generate a thioamide.

  • Cyclocondensation: Treat the thioamide with ethyl α-bromopyruvate in ethanol under reflux to form the thiazole ring.

  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Key Reaction Conditions:

  • Temperature: 80°C for carbonyl insertion ; reflux for cyclocondensation .

  • Catalysts: Pd(PPh₃)₄ for CO insertion ; no catalyst required for cyclocondensation .

Spectral Characterization and Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:

NMR Data (Hypothetical for Target Compound):

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H),
    δ 7.45–7.30 (m, 3H, Ar-H),
    δ 4.40 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃),
    δ 3.90 (s, 3H, -OCH₃),
    δ 1.40 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃).

  • ¹³C NMR: 165.2 (C=O), 160.1 (C-OCH₃), 153.4 (C2-thiazole), 134.5–115.8 (aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₃H₁₃NO₃S: 263.3120 [M+H]⁺.

  • Observed: 263.3118 [M+H]⁺ .

Comparative Analysis with Isomers

ParameterOrtho-IsomerMeta-Isomer Para-Isomer
Melting Point94–96°C89–91°C94–96°C
Dipole MomentHigher (steric hindrance)ModerateLower (symmetry)
Synthetic Yield65–70%72–75%68–70%

The ortho-substituent’s steric effects may reduce synthetic yields compared to meta- and para-isomers but enhance binding specificity in biological targets.

Challenges and Future Directions

  • Synthetic Optimization: Improve carbonyl insertion efficiency using microwave-assisted catalysis .

  • Biological Screening: Evaluate antimicrobial potency against multidrug-resistant pathogens.

  • Computational Modeling: Predict ADMET properties using QSAR models.

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